Phenol, 4-(7-methyl-1-propyl-1H-indazol-3-yl)-
Description
Properties
CAS No. |
680611-32-9 |
|---|---|
Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
4-(7-methyl-1-propylindazol-3-yl)phenol |
InChI |
InChI=1S/C17H18N2O/c1-3-11-19-17-12(2)5-4-6-15(17)16(18-19)13-7-9-14(20)10-8-13/h4-10,20H,3,11H2,1-2H3 |
InChI Key |
KGNRBLHSFFCQIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=CC=C2C(=N1)C3=CC=C(C=C3)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Phenol, 4-(7-methyl-1-propyl-1H-indazol-3-yl)- involves several steps. One common synthetic route includes the reaction of 7-methyl-1-propyl-1H-indazole with phenol under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
Phenol, 4-(7-methyl-1-propyl-1H-indazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.
Scientific Research Applications
Biological Activities
The biological activities of phenol, 4-(7-methyl-1-propyl-1H-indazol-3-yl)- have been studied extensively, revealing its potential in treating various diseases:
- Anti-inflammatory Properties : Compounds similar to phenol, 4-(7-methyl-1-propyl-1H-indazol-3-yl)- have been indicated for use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. These compounds inhibit pro-inflammatory cytokines, reducing inflammation and associated symptoms .
- Anticancer Activity : Research indicates that indazole derivatives exhibit anticancer properties. For example, certain indazole compounds have been shown to inhibit specific kinases involved in cancer progression, making them potential candidates for cancer therapy .
- Neuroprotective Effects : Some studies suggest that phenolic compounds can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases like Alzheimer's .
Case Study 1: Anti-inflammatory Effects
A study demonstrated the efficacy of a related indazole derivative in reducing inflammation in animal models of arthritis. The compound significantly decreased levels of inflammatory markers compared to controls, suggesting its potential for therapeutic use in chronic inflammatory conditions .
Case Study 2: Anticancer Activity
In vitro studies showed that phenolic compounds containing indazole moieties could inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest. Such findings highlight the potential of these compounds as novel anticancer agents .
Mechanism of Action
The mechanism of action of Phenol, 4-(7-methyl-1-propyl-1H-indazol-3-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Phenol, 4-(7-methyl-1-propyl-1H-indazol-3-yl)- can be compared with other similar compounds, such as:
4-(1H-Imidazol-1-yl)phenol: This compound also contains a phenol and imidazole moiety but differs in its substitution pattern.
3-amino-1H-indazole-1-carboxamides: These compounds have similar structural features but differ in their functional groups and biological activities.
The uniqueness of Phenol, 4-(7-methyl-1-propyl-1H-indazol-3-yl)- lies in its specific substitution pattern and the resulting chemical and biological properties.
Biological Activity
Phenol, 4-(7-methyl-1-propyl-1H-indazol-3-yl)-, a compound characterized by its phenolic group linked to an indazole structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds.
Phenol, 4-(7-methyl-1-propyl-1H-indazol-3-yl)- has the following chemical properties:
| Property | Value |
|---|---|
| CAS No. | 680611-32-9 |
| Molecular Formula | C17H18N2O |
| Molecular Weight | 266.34 g/mol |
| IUPAC Name | 4-(7-methyl-1-propylindazol-3-yl)phenol |
| Structural Features | Contains a phenolic group and an indazole moiety |
The unique substitution pattern of this compound contributes significantly to its chemical and biological properties, making it a valuable candidate for further research.
The biological activity of Phenol, 4-(7-methyl-1-propyl-1H-indazol-3-yl)- is believed to stem from its interaction with specific molecular targets. Research indicates that it may:
- Inhibit Enzymatic Activity: The compound may inhibit enzymes involved in various metabolic pathways, leading to altered cellular functions.
- Modulate Receptor Activity: It could interact with receptors that play crucial roles in cell signaling and proliferation.
Such interactions suggest potential applications in treating diseases where these pathways are dysregulated.
Antimicrobial Activity
Studies have demonstrated that Phenol, 4-(7-methyl-1-propyl-1H-indazol-3-yl)- exhibits antimicrobial properties. For instance:
- In vitro studies have shown efficacy against various bacterial strains, indicating a potential role as an antimicrobial agent.
Anticancer Potential
Research highlights the compound's potential as an anticancer agent:
- Cell Line Studies: In vitro tests on cancer cell lines such as HCT116 and MCF7 have shown promising results with IC50 values in the low micromolar range, suggesting significant antiproliferative effects .
Case Studies and Research Findings
Several studies have focused on the biological activity of Phenol, 4-(7-methyl-1-propyl-1H-indazol-3-yl)-. Notable findings include:
- Anticancer Activity:
-
Mechanistic Insights:
- Research indicates that the compound may induce apoptosis in cancer cells through specific signaling pathways, which warrants further investigation into its therapeutic potential .
Comparison with Similar Compounds
To understand the uniqueness of Phenol, 4-(7-methyl-1-propyl-1H-indazol-3-yl)-, it is essential to compare it with other related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Phenol, 4-(1H-indazol-3-yl)- | Lacks additional substituents | Simpler structure may lead to different biological activity |
| Phenol, 4-(7-bromo-1-cyclopentyl-1H-indazol-3-yl)- | Contains bromine instead of methyl group | Different reactivity due to halogen substitution |
| Phenol, 4-(7-chloro-1-methyl-1H-indazol-3-yl)- | Substituted with chlorine | Variation in biological activity compared to methyl substitution |
This comparative analysis highlights the distinct features of Phenol, 4-(7-methyl-1-propyl-1H-indazol-3-yl)- that contribute to its unique biological profile.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
